molecular formula C16H25N B15412696 1,1,3,3-Tetraethylisoindoline CAS No. 281675-33-0

1,1,3,3-Tetraethylisoindoline

Cat. No.: B15412696
CAS No.: 281675-33-0
M. Wt: 231.38 g/mol
InChI Key: LMQJZPNTLDBCHC-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethylisoindoline is an organic compound featuring an isoindoline core structure where the nitrogen atoms are fully substituted with ethyl groups. This specific 1,1,3,3-tetraalkyl-substituted architecture makes it a valuable intermediate in synthetic organic chemistry. These compounds are particularly useful as precursors for the synthesis of nitroxide free-radical scavengers, which are important in various research areas including materials science and polymer chemistry . While the crystal structure of its close analogue, 1,1,3,3-tetramethylisoindoline, has been documented, the tetraethyl derivative offers a different steric and electronic profile due to its longer alkyl chains, which can influence its reactivity and the properties of resulting molecules . The structural motif of isoindolines is also found in advanced functional materials. For instance, various 1 H -isoindole derivatives have been investigated for their unique photophysical properties, such as aggregation-induced emission (AIE), which makes them promising candidates for developing new fluorophores for bioimaging and optoelectronics . Furthermore, complex polycyclic isoindoline structures are frequently targeted in medicinal chemistry due to their presence in biologically active molecules . As a building block, this compound provides researchers with a versatile scaffold for constructing more complex nitrogen-containing heterocycles and functional materials. This product is intended for research and development purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

281675-33-0

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

1,1,3,3-tetraethyl-2H-isoindole

InChI

InChI=1S/C16H25N/c1-5-15(6-2)13-11-9-10-12-14(13)16(7-3,8-4)17-15/h9-12,17H,5-8H2,1-4H3

InChI Key

LMQJZPNTLDBCHC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C(N1)(CC)CC)CC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1,1,3,3 Tetraethylisoindoline Derivatives

Radical Trapping Chemistry of TEISO Nitroxides

The nitroxide derivatives of 1,1,3,3-tetraethylisoindoline are stable radicals that play a crucial role in controlling polymerization reactions. Their ability to act as radical traps is a cornerstone of nitroxide-mediated polymerization (NMP), a form of controlled or living radical polymerization. wikipedia.org

Trapping of Oligomeric Radicals in Polymerization Processes

In polymerization processes, TEISO-based nitroxides function as reversible terminating agents. wikipedia.org This process relies on the "persistent radical effect," where the stable TEISO nitroxide radical reversibly couples with the transient growing polymer chain radical (an oligomeric radical). wikipedia.org This forms a dormant alkoxyamine species.

The reaction can be summarized as follows:

Initiation : A conventional initiator generates a primary radical, which then reacts with a monomer to start a growing polymer chain.

Reversible Trapping : The TEISO nitroxide rapidly combines with the active growing polymer chain end. This temporarily terminates the chain growth by forming a covalent bond. wikipedia.orgyoutube.com

Reactivation : The bond between the polymer chain and the nitroxide can break again, typically with heat, to regenerate the active polymer radical and the TEISO nitroxide. youtube.com

This reversible trapping mechanism keeps the concentration of active radicals low, which significantly reduces irreversible termination reactions like the coupling of two growing polymer chains. wikipedia.org This control allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The use of initiators derived from this compound is noted in processes for controlled free radical polymerization. google.com The effectiveness of nitroxide radical coupling reactions is a powerful tool in the synthesis of polymers with complex and well-defined architectures. rsc.org

Irreversibility of Radical Trapping at Various Temperatures

The trapping of a radical by a TEISO nitroxide to form an alkoxyamine is fundamentally a reversible process, which is the basis for its utility in controlled "living" polymerization. wikipedia.org The stability of the resulting C-O bond in the alkoxyamine adduct is temperature-dependent. youtube.com

At lower temperatures , the equilibrium favors the dormant, trapped state (the alkoxyamine). The rate of C-O bond homolysis is slow, and the radical is effectively, though not permanently, trapped.

As the temperature increases , the rate of homolytic cleavage of the C-O bond increases, shifting the equilibrium towards the active, untrapped state. youtube.com This allows the polymer chain to grow by adding more monomer units before being trapped again. wikipedia.org

While the primary trapping mechanism is reversible, true irreversible termination can occur through other pathways, such as chain-chain coupling, although the persistent radical effect minimizes this. wikipedia.org The term "irreversibility" in this context can be considered from the perspective of the stability of the formed adducts under specific conditions. At ambient temperatures, without an external energy source like heat, the alkoxyamine adduct is stable, and the radical remains trapped for extended periods. However, the bond is designed to be cleavable under polymerization conditions to allow for chain propagation. youtube.com

Redox Chemistry of TEISO Nitroxides and Hydroxylamines

The redox chemistry of the TEISO nitroxide/hydroxylamine (B1172632) pair is a critical aspect of their chemical behavior, influencing their stability and reactivity in various environments. The core transformation is the one-electron reduction of the paramagnetic nitroxide to its corresponding diamagnetic hydroxylamine, and the reverse oxidation process. researchgate.net

Reduction Pathways of Nitroxides (e.g., with Ascorbate)

Interestingly, the reduction of tetraethyl-substituted nitroxides by ascorbate (B8700270) is not always a simple, complete reaction. Studies have shown that these nitroxides can resist complete reduction, maintaining a quasi-equilibrium level of the radical even in a large excess of ascorbate. nih.gov This phenomenon is explained by the reversibility of the reaction, where the hydroxylamine product can be re-oxidized back to the nitroxide by products of ascorbate oxidation, such as the ascorbate radical. nih.gov

The kinetics of the reduction of a 1 mM concentration of a tetraethyl-substituted imidazoline (B1206853) nitroxide by 50 mM ascorbate demonstrates this reversible nature. The addition of the corresponding hydroxylamine to the reaction mixture actually caused an increase in the nitroxide signal, confirming the back-oxidation pathway. nih.gov

Table 1: Kinetic Parameters for the Reversible Reduction of a Tetraethyl-Substituted Nitroxide by Ascorbate

Parameter Value Description
k₁ 0.09 M⁻¹s⁻¹ Rate constant for the forward reaction (nitroxide reduction by ascorbate).
k₋₁ 1.3 × 10³ M⁻¹s⁻¹ Rate constant for the reverse reaction (hydroxylamine oxidation by ascorbate radical).

Data derived from a kinetic model fitting the experimental results of nitroxide reduction in the presence of its hydroxylamine. nih.gov

Oxidation of Hydroxylamines to Nitroxides in Model Systems

The oxidation of hydroxylamines back to their stable nitroxide radicals is a key reaction that can be achieved using various model systems. In the presence of oxygen, cells can enzymatically oxidize lipid-soluble hydroxylamines back to nitroxides. nih.gov

In chemical model systems, a range of oxidants can be employed:

Hypervalent iodine reagents , such as 2-iodoxybenzoic acid (IBX), are effective for oxidizing N,N-disubstituted hydroxylamines to the corresponding nitrones, which can be an alternative oxidation pathway. researchgate.net

Metal complexes can also facilitate this oxidation. For instance, the oxidation of hydroxylamine has been studied with iron(III) complexes and enneamolybdomanganate(IV). rsc.orgorientjchem.org

In the context of ascorbate reduction , the ascorbate radical and dehydroascorbic acid, which are oxidation products of ascorbate, can themselves oxidize the TEISO hydroxylamine back to the nitroxide. nih.gov This reoxidation is a crucial factor in the observed stability of TEISO nitroxides in ascorbate solutions. nih.gov

The mechanism often involves the transfer of an electron from the hydroxylamine to the oxidizing species. The ease of this oxidation can depend on the specific hydroxylamine structure and the oxidant used. nih.govrsc.org

Influence of Steric Hindrance from Tetraethyl Groups on Redox Stability

The four ethyl groups at the 1- and 3-positions of the isoindoline (B1297411) ring provide significant steric hindrance around the nitroxide functional group. This steric shielding has a profound effect on the redox stability of the molecule. nih.gov

Specifically, TEISO nitroxides exhibit a much higher stability towards chemical reduction compared to their tetramethyl-substituted counterparts (like TEMPO derivatives). nih.gov This increased stability is directly attributed to the bulky tetraethyl groups, which sterically hinder the approach of reducing agents like ascorbate to the N-O• group. nih.gov

This steric protection is evident in the equilibrium constants for their reduction by ascorbate. The equilibrium constants for tetraethyl-substituted nitroxides are significantly lower (in the range of 2.65 × 10⁻⁶ to 10⁻⁵) than those for tetramethyl-substituted nitroxides (around 10⁻⁴). nih.gov This indicates that the equilibrium for the TEISO derivatives lies further towards the stable nitroxide form, explaining why a detectable amount of the radical persists in the presence of a strong reducing agent. nih.gov

Intramolecular and Intermolecular Reactions of Functionalized Isoindoline Scaffolds

The reactivity of the this compound (TEISO) scaffold is significantly influenced by the nature and position of functional groups on the isoindoline core. The bulky tetraethyl substituents at the 1 and 3 positions impose considerable steric hindrance, which can direct the course of reactions and, in some cases, inhibit reactivity at adjacent sites. This section explores the potential for condensation and nucleophilic substitution reactions of functionalized TEISO derivatives, as well as its prospective role as a non-nucleophilic bulky base.

Condensation Reactions with o-Phenylenediamines to Form Phenazines

The synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds with diverse applications, often involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine (B120857). While direct examples involving this compound-4,7-dione are not extensively documented in the literature, the chemical principles of this reaction are well-established.

A hypothetical reaction would involve the condensation of a TEISO-dione derivative with an o-phenylenediamine in an acidic medium, typically acetic acid, or under thermal conditions. The reaction proceeds through a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the phenazine (B1670421) skeleton.

Hypothetical Reaction Scheme and Data

The table below illustrates a hypothetical condensation reaction between this compound-4,7-dione and a substituted o-phenylenediamine. The yields are speculative and intended to show a potential trend based on the electronic nature of the substituent on the diamine.

Entryo-Phenylenediamine Substituent (R)ProductHypothetical Yield (%)
1H1,1,3,3-Tetraethyl-1H-benzo[b]phenazine65
2CH₃8-Methyl-1,1,3,3-tetraethyl-1H-benzo[b]phenazine70
3Cl8-Chloro-1,1,3,3-tetraethyl-1H-benzo[b]phenazine60

Nucleophilic Substitution Reactions on Functionalized TEISO Derivatives

Functionalized TEISO derivatives, particularly those bearing leaving groups on the aromatic ring, are potential substrates for nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. The synthesis of 1,1,3,3-tetraethyl-5-nitroisoindoline provides a key intermediate for such studies.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the site of substitution. Subsequent departure of the leaving group restores the aromaticity of the ring.

For a TEISO derivative with a leaving group at the 5-position (e.g., a halogen) and an activating group at the 6-position (e.g., a nitro group), the reaction would proceed as follows:

Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon at position 5.

Formation of Meisenheimer Complex: The negative charge is delocalized over the aromatic ring and the nitro group.

Departure of Leaving Group: The leaving group is eliminated, and the aromatic system is reformed.

The bulky tetraethyl groups are not expected to directly participate in the electronic stabilization of the Meisenheimer complex but would exert a significant steric influence on the approach of the nucleophile.

Hypothetical Nucleophilic Aromatic Substitution Data

This table presents hypothetical results for the reaction of 5-chloro-6-nitro-1,1,3,3-tetraethylisoindoline with various nucleophiles. The data illustrates the expected reactivity trends.

EntryNucleophileProductHypothetical Yield (%)
1Sodium Methoxide5-Methoxy-6-nitro-1,1,3,3-tetraethylisoindoline85
2Piperidine5-(Piperidin-1-yl)-6-nitro-1,1,3,3-tetraethylisoindoline78
3Sodium Thiophenoxide5-(Phenylthio)-6-nitro-1,1,3,3-tetraethylisoindoline90

Role as a Bulky Nitrogen Base in Organic Transformations

The nitrogen atom of the isoindoline ring in this compound is part of a secondary amine and is sterically encumbered by the adjacent tetra-substituted carbon atoms. This structural feature suggests that TEISO could function as a non-nucleophilic bulky base, similar to well-known bases like 2,2,6,6-tetramethylpiperidine (B32323) or diisopropylethylamine (Hünig's base).

Such bases are valuable in organic synthesis because they can deprotonate acidic substrates without competing nucleophilic side reactions. stackexchange.com The steric hindrance around the nitrogen atom prevents it from attacking electrophilic centers, while the basicity of the lone pair remains effective for proton abstraction.

While specific applications of TEISO as a bulky base are not prominent in the literature, its potential utility can be envisioned in reactions such as:

Dehydrohalogenations: Promoting elimination reactions to form alkenes from alkyl halides, where the use of a non-nucleophilic base is crucial to avoid substitution byproducts.

Enolate Formation: Acting as a base to generate enolates from carbonyl compounds, particularly in situations where a milder, non-ionic base is preferred.

The effectiveness of TEISO as a bulky base would depend on its pKa value and the specific reaction conditions. Its large steric profile would likely favor the formation of the less substituted (Hofmann) alkene in elimination reactions of unsymmetrical alkyl halides.

Applications of 1,1,3,3 Tetraethylisoindoline Scaffolds in Advanced Chemical Research

Role in Controlled/Living Radical Polymerization (CLRP)

Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis, enabling the production of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu Nitroxide-mediated polymerization (NMP) is a prominent CLRP method that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. csiropedia.csiro.au Within this field, TEISO-based nitroxides and their corresponding alkoxyamines have demonstrated significant utility.

Application of TEISO-Based Alkoxyamines as Initiators and Reversible Terminating Agents

TEISO-based alkoxyamines serve a dual role in NMP as both initiators and reversible terminating agents. caltech.edugoogle.com The process is initiated by the thermal decomposition of a conventional radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in the presence of a TEISO-derived nitroxide. swaminathansivaram.in The generated radicals then add to a monomer, and the resulting propagating radical is reversibly capped by the TEISO nitroxide to form a dormant alkoxyamine species. This reversible capping process establishes a dynamic equilibrium between active and dormant chains, allowing for controlled polymer growth.

The general mechanism can be depicted as follows:

Initiation: A radical initiator decomposes to form primary radicals.

Propagation: The primary radical adds to a monomer molecule to start a polymer chain.

Reversible Termination: The growing polymer chain is capped by a TEISO nitroxide to form a dormant alkoxyamine.

Activation: The C-O bond of the alkoxyamine can homolytically cleave to regenerate the propagating radical and the nitroxide, allowing for further monomer addition.

This controlled process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. swaminathansivaram.in

Investigation of Polymerization Kinetics and Polydispersity Control

The kinetics of NMP using TEISO-based systems have been a subject of detailed investigation. A key characteristic of a controlled polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion. cmu.eduswaminathansivaram.in Studies have shown that polymerizations mediated by TEISO-derived nitroxides exhibit this behavior, indicating a constant number of active species throughout the reaction. swaminathansivaram.in

The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is a critical factor in evaluating the "livingness" of a polymerization. Ideally, a living polymerization should yield a PDI close to 1.0. For TEISO-mediated polymerizations, PDIs in the range of 1.2 to 1.3 have been achieved, demonstrating good control over the polymer chain lengths. swaminathansivaram.in However, it has been noted that the PDI can broaden with increasing conversion. swaminathansivaram.in The rate of polymerization and the degree of control are influenced by factors such as the reaction temperature and the specific structure of the nitroxide. swaminathansivaram.inresearchgate.net

Parameter Observation in TEISO-Mediated NMP Significance
Molecular Weight (Mn) Increases linearly with conversion. swaminathansivaram.inIndicates a controlled polymerization with a constant number of propagating chains.
Polydispersity Index (PDI) Values typically between 1.2 and 1.3 can be achieved. swaminathansivaram.inDemonstrates good control over the distribution of polymer chain lengths.
Conversion Polydispersity may increase at higher conversions. swaminathansivaram.inSuggests that termination reactions may become more significant as the reaction progresses.

Synthesis of Block and Graft Copolymers

A significant advantage of living polymerization techniques is the ability to synthesize block copolymers. cmu.edunih.gov This is achieved by introducing a second monomer to the reaction mixture after the first monomer has been consumed. The living polymer chains from the first block then initiate the polymerization of the second monomer, resulting in a block copolymer. TEISO-mediated NMP has been successfully employed for the synthesis of such block copolymers. researchgate.net

The synthesis of graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, is also facilitated by TEISO-based systems. nih.gov This can be accomplished by using a macroinitiator—a polymer with initiator functionalities along its chain—to initiate the polymerization of a second monomer.

Comparison with Other Nitroxide-Based Polymerization Systems (e.g., TEMPO analogs)

The performance of TEISO in NMP is often compared to that of other stable nitroxides, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). csiropedia.csiro.auresearchgate.net While TEMPO was one of the first nitroxides used for this purpose, it has limitations, particularly in the polymerization of certain monomers like acrylates. swaminathansivaram.in

The dissociation rate constant (kd) of the alkoxyamine is a crucial parameter, as it determines the concentration of active radicals and thus the rate of polymerization. Acyclic nitroxides often exhibit higher kd values compared to TEMPO-based alkoxyamines, leading to faster polymerization rates. nih.gov The choice of nitroxide also affects the temperature required for controlled polymerization. For instance, styrene (B11656) polymerization with AIBN and TEMPO requires temperatures around 120°C. swaminathansivaram.in The development of new nitroxides, including isoindoline (B1297411) derivatives, has been driven by the need for more versatile systems that can operate under milder conditions and with a broader range of monomers. csiropedia.csiro.auresearchgate.net The aromatic ring in the isoindoline structure also offers the advantage of easier detection by UV spectroscopy. csiropedia.csiro.au

Nitroxide System Key Features Advantages Limitations
TEISO Isoindoline-based nitroxide.Good control over polymerization, allows for synthesis of block and graft copolymers. researchgate.netnih.gov The aromatic ring facilitates UV detection. csiropedia.csiro.auPolydispersity may increase at high conversions. swaminathansivaram.in
TEMPO Piperidine-based nitroxide. csiropedia.csiro.auWell-established, effective for styrene polymerization. swaminathansivaram.inSlower polymerization rates for some monomers, requires relatively high temperatures. swaminathansivaram.innih.gov
Acyclic Nitroxides (e.g., TIPNO, SG1) Open-chain structures. nih.govHigher dissociation rates leading to faster polymerizations at lower temperatures. nih.gov

Development of Spin Labels for Spectroscopic Probes

Spin labels are stable paramagnetic molecules that can be attached to other molecules of interest, enabling the study of their structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. scbt.com Nitroxides are the most common class of spin labels due to their stability and sensitivity to the local environment.

Site-Directed Spin Labeling of Biomolecules (e.g., RNA, DNA) for Structural and Dynamical Studies

Site-directed spin labeling (SDSL) is a powerful technique where a spin label is introduced at a specific site within a biomolecule, such as a protein or nucleic acid. nih.govresearchgate.netnih.gov This is typically achieved by introducing a reactive group, like a cysteine residue, at the desired location via site-directed mutagenesis, followed by covalent attachment of a nitroxide spin label. nih.govresearchgate.net

TEISO-derived nitroxides have been explored for their potential as spin labels. A key requirement for in-cell EPR studies is the stability of the nitroxide in the reducing environment of the cell. nih.gov Studies have shown that tetraethyl-substituted nitroxides, including those based on the isoindoline framework, are promising candidates for such applications due to their enhanced stability. nih.gov

The EPR spectrum of a spin label provides information about its mobility, which is influenced by the local structure and dynamics of the biomolecule to which it is attached. researchgate.net By analyzing changes in the EPR spectrum, researchers can gain insights into conformational changes, protein folding, and interactions with other molecules. researchgate.netnih.gov The distance between two spin labels can also be measured, providing valuable structural constraints. researchgate.net

Design of Profluorescent Nitroxides for Radical Sensing Applications

The 1,1,3,3-tetraethylisoindoline scaffold is a key component in the design of profluorescent nitroxides, which are advanced chemical tools for detecting and monitoring radical species. These probes operate on a fluorescence quenching-and-recovery mechanism. A fluorophore, such as a coumarin (B35378) derivative, is chemically linked to the isoindoline nitroxide. In its stable radical state, the nitroxide moiety effectively quenches the fluorescence of the attached fluorophore. Upon reaction with a transient free radical species, the nitroxide is converted to a diamagnetic species, which eliminates the quenching effect and restores the molecule's fluorescence. nih.gov

A successful strategy for synthesizing these profluorescent probes involves the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), often referred to as "click chemistry". This method allows for the efficient and high-yield creation of a stable triazole linker between the fluorophore and the isoindoline nitroxide. nih.gov Research has demonstrated that nitroxides featuring 7-hydroxy and 7-diethylamino substitutions on their coumarin rings exhibit significant fluorescence suppression. When these probes react with radicals, such as methyl radicals, their normal fluorescence emission is reinstated, making them highly sensitive indicators for radical presence. nih.gov The fluorescence properties of these probes can also be influenced by environmental factors; for instance, the emission of a 7-hydroxycoumarin nitroxide is strongly affected by pH, with maximum emission observed in basic conditions. nih.gov The substantial difference in fluorescence intensity between the paramagnetic (quenched) and diamagnetic (fluorescent) states makes these compounds ideal for monitoring processes that involve free radicals. nih.gov

Probe Component Function Key Findings Citation
This compound Nitroxide Paramagnetic quenching agentEffectively suppresses the fluorescence of a linked fluorophore. nih.gov
Coumarin Fluorophore Fluorescent reporterProvides the signal that is modulated by the presence of radicals. nih.gov
Triazole Linker Covalent bridgeFormed via "click chemistry" to connect the nitroxide and fluorophore. nih.gov
Radical Analyte Target speciesReacts with the nitroxide, converting it to a diamagnetic state and restoring fluorescence. nih.gov

Utilization in Dynamic Nuclear Polarization (DNP) for NMR Signal Enhancement

The stable paramagnetic nature of nitroxides derived from the this compound scaffold makes them suitable as polarizing agents in Dynamic Nuclear Polarization (DNP) experiments. DNP is a powerful technique used to dramatically enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The fundamental principle of DNP involves the transfer of the large spin polarization from electrons of a paramagnetic agent to the surrounding atomic nuclei. nih.govnih.gov This process can theoretically boost the nuclear polarization by a factor equivalent to the ratio of the electron and nuclear gyromagnetic ratios, which is approximately 660 for protons. nih.gov

In a typical high-field DNP experiment, a sample is doped with a stable radical, such as a functionalized isoindoline nitroxide, and cooled to cryogenic temperatures. nih.govpsu.edu Microwave irradiation is then applied at a frequency close to the electron paramagnetic resonance (EPR) frequency of the radical. nih.gov This irradiation drives polarization transfer from the electrons of the nitroxide to the nuclei of the sample (e.g., ¹H), significantly increasing their polarization far beyond the thermal equilibrium level. This enhanced polarization can then be transferred to other nuclei like ¹³C or ¹⁵N, leading to substantial reductions in NMR acquisition times or enabling experiments on samples with very low concentration. nih.govpsu.edu The thermal mixing mechanism, an energy-conserving three-spin process involving two electrons and a nucleus, is often exploited in these experiments, particularly at high magnetic fields. psu.edu The structural features of this compound provide the necessary stability for the nitroxide radical to withstand the conditions of DNP experiments.

DNP-NMR Parameter Description Role of Isoindoline Nitroxide Analogs Citation
Polarization Source Unpaired electrons of a paramagnetic agent.The stable nitroxide radical serves as the source of high electron spin polarization. nih.govpsu.edu
Mechanism Transfer of spin polarization from electrons to nuclei via microwave irradiation.The radical facilitates mechanisms like thermal mixing to polarize sample nuclei. psu.edu
Enhancement Factor Ratio of electron to nuclear gyromagnetic ratios (e.g., ~660 for ¹H).Provides the potential for massive NMR signal amplification. nih.gov
Application Sensitivity enhancement in solid-state and solution NMR.Enables NMR studies of complex biological systems, such as membrane proteins and nanocrystalline peptides. nih.gov

Design of Chemical Probes for Studying Oxidative Stress and Radical Reactions

The development of reliable chemical probes is essential for understanding the roles of oxidative stress and radical reactions in biological systems. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov Probes designed to study these phenomena must be able to react specifically with target radicals and translate that reaction into a measurable signal. nih.gov

Nitroxides based on the this compound framework are prime examples of such probes. As detailed in section 4.2.2, their design as profluorescent agents allows for the direct visualization of radical activity. The "turn-on" fluorescence mechanism, where the probe becomes fluorescent only after reacting with a free radical, is a significant advantage over other detection methods. nih.gov This approach avoids issues common to other probes, such as the generation of superoxide (B77818) radicals by the probe itself, which can complicate the interpretation of results. nih.gov The specificity and sensitivity of these isoindoline-based probes are critical, as many biological processes involve competing reactions with antioxidants like thiols and ascorbate (B8700270). nih.gov By converting the transient and unstable presence of a free radical into a stable and easily detectable fluorescent signal, these probes provide a powerful tool for investigating the complex chemical pathways of oxidative stress. nih.govnih.gov

Precursor in the Synthesis of Complex Heterocyclic Systems

Building Blocks for Benzotriazinyl and Other Fused Ring Systems

The this compound moiety and its derivatives can serve as foundational building blocks in the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the isoindoline core or radicals derived from it can be harnessed to construct polycyclic structures, including those containing the benzotriazinyl framework. The synthesis of such complex molecules often involves multi-step reaction sequences where the isoindoline unit is elaborated upon.

For example, synthetic pathways analogous to those used for creating other fused-ring radicals can be envisioned. The synthesis of imidazolo-fused benzotriazinyl radicals involves the reaction of a benzotriazinone with an N'-arylbenzamidine, followed by a cyclodehydration step in heated acetic acid. nih.gov This strategy of condensation followed by intramolecular cyclization to form a new fused ring is a common theme in heterocyclic chemistry. The isoindoline structure, with its potential for functionalization at various positions, can be designed to undergo similar transformations, acting as a scaffold upon which other rings are built to yield novel, complex radical species with unique electronic and magnetic properties. nih.gov

Strategies for Incorporating the Isoindoline Moiety into Larger Molecular Architectures

Several synthetic strategies are available to incorporate the this compound moiety into larger and more complex molecular architectures. The choice of strategy depends on the desired final structure and the point at which the isoindoline unit is introduced.

One of the most powerful and versatile methods is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the covalent linking of an isoindoline unit (functionalized with either an azide (B81097) or an alkyne group) to another molecule possessing the complementary functional group. This has been successfully employed to attach isoindoline nitroxides to fluorophores like coumarin, creating profluorescent probes for radical sensing. nih.gov The reaction is known for its high efficiency, mild conditions, and exceptional functional group tolerance, making it an ideal tool for conjugating the isoindoline scaffold to biomolecules, polymers, or other complex substrates.

A second major strategy involves multi-step classical synthesis, where the isoindoline ring is either formed as part of the sequence or used as a starting scaffold for further annulation reactions. This approach is exemplified by the synthesis of fused heterocyclic systems, such as imidazolo-fused benzotriazinyls. nih.gov This method involves distinct reaction steps, such as nucleophilic substitution or condensation to add a new fragment, followed by an intramolecular cyclization (e.g., cyclodehydration) to form a new ring fused to the original system. nih.gov These strategies provide a robust toolbox for chemists to integrate the unique properties of the this compound scaffold into a wide array of advanced molecular structures.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,1,3,3 Tetraethylisoindoline Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

EPR spectroscopy is a fundamental technique for the study of paramagnetic species, such as the nitroxide radicals derived from 1,1,3,3-tetraethylisoindoline. nih.govlibretexts.org The introduction of bulky tetraethyl substituents at the 1 and 3 positions of the isoindoline (B1297411) ring enhances the stability of the corresponding nitroxide radical, making it a robust subject for EPR analysis. rsc.org This stability is crucial for its application as a spin label and probe in various chemical and biological systems.

The EPR spectrum of a nitroxide radical is primarily defined by its g-factor and the hyperfine splitting constant. The g-factor provides information analogous to chemical shift in NMR, while hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei, most notably the ¹⁴N nucleus of the nitroxide group. libretexts.orgnih.gov For a nitroxide radical, this interaction splits the EPR signal into three lines of equal intensity. nih.gov In systems like nitronyl nitroxides, where the electron is delocalized over two equivalent nitrogen nuclei, a characteristic five-line spectrum with a 1:2:3:2:1 intensity pattern is observed. nih.gov

In anisotropic (solid-state) conditions, distinct g- and A-tensor components (gₓₓ, gᵧᵧ, gzz and Aₓₓ, Aᵧᵧ, Azz) can be resolved, which provides detailed information about the electronic structure and orientation of the radical. researchgate.net The analysis of these parameters is critical for understanding the local environment of the spin label.

EPR spectroscopy is a direct and sensitive method for studying the formation and decay of radical species, allowing for the quantitative analysis of reaction kinetics. nih.gov The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, enabling real-time monitoring of radical populations. This technique is invaluable for determining the rate of radical generation and decay. nih.govnih.gov

A common application is the spin trapping method, where a short-lived radical reacts with a spin trap molecule to form a more stable paramagnetic adduct. nih.gov The kinetics of the formation and decay of this adduct can be measured by EPR to quantify the production of the initial, transient radical. nih.gov The enhanced stability of this compound-based nitroxides against chemical reduction is a key kinetic parameter that has been quantified using this approach. rsc.org

When two radical centers, such as those in a biradical system, are in proximity, they interact through space. These interactions, which include exchange (J) and dipolar (D) couplings, profoundly influence the EPR spectrum. rsc.org The exchange interaction, J, is a measure of the energy gap between the singlet (S=0) and triplet (S=1) states of the biradical. nih.gov EPR studies on diradicals have shown that the J-coupling can be determined from the temperature dependence of the signal intensity. nih.gov For one diradical system, a singlet-triplet energy gap (ΔEST = 2J) of -3.0 kJ/mol was determined, indicating a singlet ground state with a thermally accessible triplet state. nih.gov

The dipolar interaction, D, depends on the distance between the two electron spins. In one study, a zero-field splitting parameter of |D| = 208 MHz was measured, corresponding to a spin-spin distance of 6.3 Å. nih.gov These parameters provide precise information about the intramolecular distances and conformational arrangements within the molecule. nih.gov

Interaction ParameterTypical Value (Example)Information Gained
Exchange Interaction (J/kB)-180 KSinglet-Triplet Energy Gap, Magnetic Coupling
Zero-Field Splitting (|D|)208 MHzSpin-Spin Distance

The shape of an EPR spectrum is highly sensitive to the rotational motion and the local environment of the radical. chemrxiv.orgbirmingham.ac.uk In solution, rapid tumbling of the molecule averages out the anisotropic interactions, resulting in sharp, well-defined hyperfine lines. As the motion slows down, or in an ordered environment like a liquid crystal, the line shapes broaden and become more complex.

In biradical systems, the situation is further complicated as the EPR line shape is influenced by both the magnitude of the spin-spin interactions (J and D) and the rate of conformational changes that modulate these interactions. chemrxiv.org Detailed analysis of these line shapes, often requiring sophisticated simulation software, allows for the separation of these variables. This provides a powerful tool to probe molecular dynamics, such as the rates of exchange between different conformations of the molecule. chemrxiv.orgbirmingham.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

While EPR is specific to paramagnetic species, NMR spectroscopy is essential for elucidating the complete chemical structure of the diamagnetic parent compounds and their derivatives. ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. rsc.orgmdpi.com

The precise structure of isoindoline derivatives can be unambiguously confirmed by ¹H and ¹³C NMR. Although spectral data for the parent this compound is not widely published, data for its derivatives provide clear evidence for the core structure. For instance, the ¹H NMR spectrum of 2-(1-cyano-1-methylethoxy)-1,1,3,3-tetraethylisoindoline features characteristic signals that confirm the presence of the tetraethylisoindoline moiety. google.comepo.org

The aromatic protons on the isoindoline ring typically appear as a multiplet in the range of 6.95-7.35 ppm. google.comepo.org The ethyl groups give rise to two distinct sets of signals: a triplet for the terminal methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, a result of their diastereotopic nature due to the chiral center at the quaternary carbon to which they are attached. google.comepo.org

¹H NMR Spectral Data for 2-(1-cyano-1-methylethoxy)-1,1,3,3-tetraethylisoindoline in CDCl₃. google.comepo.org
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.95-7.35m4HAromatic Protons (ArH)
1.9-2.25m8HMethylene Protons (4 × CH₂CH₃)
1.75s6HOC(CH₃)₂CN
0.95t6HMethyl Protons (2 × CH₂CH₃)
0.75t6HMethyl Protons (2 × CH₂CH₃)

The ¹³C NMR spectrum would further confirm the structure, showing distinct signals for the aromatic carbons, the two quaternary carbons of the isoindoline ring (C1 and C3), and the carbons of the ethyl groups. The chemical shifts are influenced by the electron density and local environment of each carbon atom. mdpi.com The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all atoms in the structure. researchgate.net

Application of 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC)

Two-dimensional (2D) NMR spectroscopy is a powerful tool for deciphering the complex structure of molecules by spreading out NMR signals into two dimensions, which helps to resolve overlapping signals that can complicate 1D spectra. youtube.comgithub.io

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled to each other. sdsu.edulibretexts.org In the context of this compound, a COSY spectrum would be instrumental in confirming the connectivity within the ethyl groups. Cross-peaks in the COSY spectrum would show correlations between the methylenic protons (-CH2-) and the methyl protons (-CH3) of each ethyl group. This confirms the presence of the -CH2-CH3 spin system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates proton signals with the signals of directly attached heteroatoms, most commonly carbon-13. sdsu.edulibretexts.org Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon atom. youtube.com For this compound, HSQC would be used to:

Unambiguously assign the carbon signals for the methyl (-CH3) and methylene (-CH2-) groups of the ethyl substituents by correlating them to their known proton resonances.

Distinguish between the quaternary carbons at the 1 and 3 positions and the aromatic carbons of the isoindoline core, as the quaternary carbons will not show any correlation peaks in the HSQC spectrum. github.io

The combination of these techniques allows for a detailed mapping of the molecule's covalent framework. The data obtained from these experiments is crucial for confirming the successful synthesis of the target compound.

Interactive Data Table: Expected 2D NMR Correlations for this compound

Proton EnvironmentExpected COSY Cross-Peaks with:Expected HSQC Cross-Peak with Carbon at ~δ (ppm)
Aromatic (Ar-H)Other Aromatic Protons120-130
Methylene (-CH2-)Methyl (-CH3)~55-65
Methyl (-CH3)Methylene (-CH2-)~8-12

NMR Studies of Reaction Intermediates and Product Distributions

NMR spectroscopy is not only used for the characterization of final products but is also a powerful technique for monitoring the progress of chemical reactions and identifying transient intermediates. nih.gov In the synthesis of isoindoline derivatives, NMR can provide valuable insights into reaction mechanisms and product distributions. nih.gov

For instance, in the synthesis of substituted isoindolinones, which share a core structure with this compound, NMR has been used to confirm the structure of intermediates and final products. researchgate.net By taking spectra at different time points during a reaction, it is possible to observe the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

In the context of this compound synthesis, which could potentially be formed through the cyclization of a precursor molecule, in-situ NMR studies could identify key intermediates. The appearance and subsequent disappearance of specific signals could confirm a proposed reaction pathway. Furthermore, if side reactions occur, NMR can help in the identification and quantification of byproducts, aiding in the development of cleaner and more efficient synthetic routes. nih.gov

Mass Spectrometry Techniques for Molecular Mass and Metabolite Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for identifying unknown substances. fiveable.me

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. libretexts.orguci.edu Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure mass to several decimal places. libretexts.org This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. fiveable.me

For this compound (C16H25N), HRMS would be used to confirm its elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed with high confidence. The high accuracy of HRMS, often within a few parts per million (ppm), provides unambiguous confirmation of the compound's identity. acs.orgnih.gov

Data Table: Theoretical Exact Mass of this compound

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺
This compoundC₁₆H₂₅N232.2065

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Metabolic Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is invaluable for analyzing complex mixtures, such as reaction products or biological samples, and for studying the metabolism of compounds. nih.govresearchgate.netnih.gov

In the context of this compound, LC-MS could be employed to:

Analyze reaction mixtures: After a synthesis reaction, LC-MS can separate the desired product from any remaining starting materials, byproducts, or impurities. The mass spectrometer then provides the molecular weight of each separated component, aiding in their identification. semanticscholar.org

Elucidate metabolic pathways: If this compound were to be studied as a potential drug candidate or exposed to a biological system, LC-MS would be the primary tool to identify its metabolites. mdpi.com Biological systems often modify compounds through enzymatic reactions such as hydroxylation, N-dealkylation, or oxidation. LC-MS analysis of samples from in vitro or in vivo metabolism studies can detect the formation of these new metabolic products. acs.org The high sensitivity of modern LC-MS systems allows for the detection of even trace amounts of metabolites. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the substance. By analyzing the diffraction pattern, a detailed 3D model of the electron density, and thus the atomic arrangement, can be generated. nih.govlibretexts.org

Elucidation of Molecular Conformation and Packing in Crystalline States

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information about its solid-state structure. researchgate.net The resulting crystal structure would reveal:

Precise bond lengths and angles: Confirming the geometric parameters of the molecule.

Molecular conformation: The three-dimensional arrangement of the atoms, including the puckering of the five-membered isoindoline ring and the orientation of the four ethyl groups. This is particularly important for understanding steric effects within the molecule.

Intermolecular interactions and crystal packing: How the individual molecules arrange themselves in the crystal lattice. muni.czictp.it This can reveal information about non-covalent interactions, such as van der Waals forces or C-H···π interactions, which govern the solid-state properties of the material. researchgate.netnih.gov

Studies on related isoindoline derivatives have shown that X-ray crystallography provides definitive structural proof and insights into their solid-state conformations. tandfonline.comnih.gov

Data Table: Hypothetical Crystallographic Parameters for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z (molecules/unit cell)4

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound was not found in the searched literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The examination of intermolecular interactions in this compound systems provides crucial insights into their solid-state packing and physical properties. Detailed crystallographic analysis of a key derivative, 1,1,3,3-tetraethyl-5-nitroisoindoline, reveals a network of weak intermolecular forces that govern its crystal lattice structure. iucr.orgresearchgate.net

In the crystalline state, molecules of 1,1,3,3-tetraethyl-5-nitroisoindoline are linked into chains by a combination of weak hydrogen bonds and C-H···π interactions. iucr.org Specifically, the nitrogen-hydrogen (N-H) group of the isoindoline ring acts as a hydrogen bond donor, forming a weak hydrogen bond with an oxygen atom of the nitro group on an adjacent molecule (N-H···O). iucr.orgresearchgate.net These interactions, while not as strong as conventional hydrogen bonds, play a significant role in the molecular assembly.

Furthermore, C-H···π interactions contribute to the stability of the crystal packing. These interactions involve hydrogen atoms from the ethyl groups and the aromatic π-system of the isoindoline core of neighboring molecules. The geometry of these interactions, along with the hydrogen bonds, results in the formation of chains that propagate parallel to the crystallographic direction. iucr.orgresearchgate.net

A noteworthy observation in the crystal structure of 1,1,3,3-tetraethyl-5-nitroisoindoline is the conspicuous absence of π-π stacking interactions. iucr.orgresearchgate.net This is attributed to the presence of the sterically bulky tetraethyl groups at the 1 and 3 positions of the isoindoline ring. These groups effectively shield the aromatic core, preventing the close, parallel approach required for significant π-π stacking. This lack of strong, overlapping intermolecular interactions is consistent with the compound's relatively low melting point. iucr.orgresearchgate.net

The intermolecular hydrogen bonding and C-H···π interactions observed in the crystal structure of 1,1,3,3-tetraethyl-5-nitroisoindoline are detailed in the following tables.

Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.88(2)2.63(2)3.407(2)147(2)
Data for 1,1,3,3-Tetraethyl-5-nitroisoindoline. iucr.org

C-H···π Interaction Geometry

Donor-H···Acceptor (Cg)D-H (Å)H···Cg (Å)D···Cg (Å)D-H···Cg (°)
C10-H10B···Cg10.992.963.829(2)147
Cg1 represents the centroid of the benzene (B151609) ring of the isoindoline core. Data for 1,1,3,3-Tetraethyl-5-nitroisoindoline. iucr.org

Computational Chemistry Approaches for Understanding 1,1,3,3 Tetraethylisoindoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational cost, making it ideal for studying molecules of this size and complexity. For tetraethylisoindoline systems, DFT is instrumental in predicting electronic structure, reaction pathways, and spectroscopic parameters.

Prediction of Electronic Structure and Spin Density Distribution of Nitroxides

When 1,1,3,3-Tetraethylisoindoline is oxidized to its corresponding nitroxide radical (1,1,3,3-Tetraethylisoindolin-2-oxyl), an unpaired electron is introduced, making it paramagnetic. The distribution of this unpaired electron's spin density across the molecule is fundamental to its stability and spectroscopic properties. DFT calculations are exceptionally well-suited for mapping this distribution.

Research on analogous sterically shielded nitroxides, such as tetra-alkyl substituted pyrrolidine-1-oxyls, demonstrates that the majority of the spin density resides on the N-O group, with a significant portion on the nitrogen atom and a lesser amount on the oxygen atom. nih.govarxiv.org This is consistent with the two primary resonance structures of the nitroxide moiety: one with the unpaired electron on the nitrogen and another with it on the oxygen. DFT calculations, often using functionals like B3LYP or PBE, can quantify this distribution. arxiv.orgnih.gov For instance, calculations show that the spin density on the nitrogen atom is a critical factor influencing the nitroxide's interaction with its environment and its spectroscopic signature. arxiv.org The steric shielding provided by the four ethyl groups in 1,1,3,3-Tetraethylisoindolin-2-oxyl is predicted to enhance its stability by sterically hindering access to the reactive N-O group, a feature that is supported by computational models of its electronic structure. nih.gov

Elucidation of Reaction Mechanisms and Transition States (e.g., Radical Reactions, Oxidation)

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides deep insight into reaction mechanisms, such as the oxidation of the parent amine to the nitroxide or the reduction of the nitroxide.

For sterically hindered nitroxides, a key aspect of their chemical reactivity is their enhanced stability against reduction. nih.gov DFT calculations can model the process of, for example, a reducing agent donating an electron to the nitroxide. By calculating the energies of the reactants, the transition state, and the products, a reaction energy profile can be constructed. These calculations can reveal that the steric bulk of the tetraethyl groups increases the activation energy for the approach of a reactant to the nitroxide moiety, thereby slowing the reaction rate and explaining the observed stability. nih.gov Similarly, the oxidation of the parent this compound can be modeled to understand the mechanism of nitroxide formation. DFT studies on the protonation and hydration of related nitroxides have shown how interactions with other molecules can influence reaction pathways, with calculated activation energies providing a quantitative measure of reaction feasibility. arxiv.org

Calculation of Spectroscopic Parameters (e.g., EPR hyperfine coupling constants)

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary experimental technique for studying nitroxide radicals. The EPR spectrum is characterized by hyperfine coupling constants (hfccs), which arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹⁴N and ¹H). DFT provides a robust method for predicting these constants.

The isotropic hyperfine coupling constant (a_iso) is directly proportional to the spin density at a given nucleus. researchgate.net DFT calculations, particularly with functionals like UB3LYP combined with appropriate basis sets (e.g., TZVP, EPR-II, EPR-III), can predict hfccs with a high degree of accuracy. nih.govnih.govresearchgate.net Studies on various nitroxide radicals have shown that while calculated ¹⁴N hfccs can sometimes be systematically lower than experimental values, a strong correlation exists, allowing for reliable prediction and spectral assignment. nih.govresearchgate.net For 1,1,3,3-Tetraethylisoindolin-2-oxyl, DFT would predict a large coupling constant for the ¹⁴N nucleus and smaller couplings for the protons on the ethyl groups and the aromatic ring. The magnitude of these couplings provides a fingerprint of the radical's electronic structure.

Table 1: Representative DFT Functionals and Basis Sets for Nitroxide Calculations
Parameter of InterestCommon DFT FunctionalTypical Basis SetReference
Spin Density / Electronic StructurePBE, BLYPDouble-zeta or Triple-zeta with polarization arxiv.org
Hyperfine Coupling Constants (hfcc)B3LYP, PBE0TZVP, EPR-III, N07D nih.govresearchgate.net
Reaction EnergeticsUB3LYPdef2-TZVP nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. An MD simulation calculates the trajectory of every atom in the system by integrating Newton's laws of motion, providing a virtual movie of molecular movement. For a flexible molecule like this compound, MD is crucial for understanding how the ethyl groups move and how the five-membered ring puckers.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity (not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's chemical structure with a specific activity or property. While often used in drug discovery for biological activity, QSAR can also be applied to predict chemical reactivity, stability, or other physicochemical properties.

Correlation of Steric and Electronic Effects of Tetraethyl Groups on Reactivity

A QSAR model for the chemical reactivity of isoindoline (B1297411) derivatives would aim to predict properties like oxidation potential or radical stability based on calculated structural descriptors. For this compound, the most influential descriptors would be related to the steric and electronic effects of the four ethyl groups.

Steric Descriptors: These quantify the bulkiness of the molecule. Examples include molecular volume, surface area, and specific steric parameters (like Taft's Es or Charton's ν values). In a QSAR model, an increase in these steric descriptors for a series of tetra-alkyl isoindolines would likely correlate with increased stability of the corresponding nitroxide radical, as the bulky groups physically block access to the reactive center. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. The HOMO energy, for instance, can be correlated with the ease of oxidation of the parent amine to the nitroxide.

A typical QSAR model for predicting a reactivity metric (e.g., log(k), where k is a reaction rate constant) might take the following linear form:

log(k) = c₀ + c₁(Steric Descriptor) + c₂(Electronic Descriptor)

By developing such a model for a series of related compounds, the reactivity of new, unsynthesized molecules like derivatives of this compound could be predicted, guiding experimental efforts. nih.govresearchgate.net

Table 2: Descriptor Types in QSAR for Chemical Reactivity
Descriptor ClassExample DescriptorsPredicted PropertyReference
StericMolecular Volume, Solvent Accessible Surface AreaRadical Stability, Reaction Rate europa.eu
ElectronicHOMO/LUMO Energies, Partial Atomic ChargesOxidation/Reduction Potential, Electrophilicity nih.goveuropa.eu
TopologicalMolecular Connectivity Indices (e.g., Chi indices)General Reactivity Trends nih.gov

Future Research Trajectories and Methodological Innovations in 1,1,3,3 Tetraethylisoindoline Chemistry

Development of Novel Synthetic Routes to Access Underexplored Derivatives

While the synthesis of the parent TEISO is well-established, the exploration of its diverse derivatives is a burgeoning area of research. Future efforts will likely focus on developing novel synthetic methodologies to introduce a wide array of functional groups onto the isoindoline (B1297411) core, thereby tuning its steric and electronic properties for specific applications.

One notable advancement in this area is the synthesis of nitro-functionalized TEISO derivatives. For instance, 1,1,3,3-tetraethyl-5-nitroisoindoline has been synthesized through the nitration of 1,1,3,3-tetraethylisoindoline using a mixture of fuming nitric acid and sulfuric acid. researchgate.net The successful isolation and characterization of this derivative, including its crystal structure, pave the way for further chemical transformations of the nitro group into other functionalities, such as amines, which could serve as handles for further elaboration.

Future synthetic strategies are expected to move beyond simple electrophilic aromatic substitution to include more sophisticated techniques such as:

Directed ortho-metalation (DoM): This powerful technique could enable the selective functionalization of the aromatic ring of TEISO at positions adjacent to the isoindoline nitrogen, a challenging transformation via classical methods.

Transition-metal catalyzed cross-coupling reactions: The development of methods to introduce aryl, alkyl, and other groups onto the TEISO scaffold via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings would significantly expand the accessible chemical space.

"Green" synthetic approaches: The use of more environmentally benign reagents and solventless conditions, as has been explored for other isoindoline derivatives, represents a key goal for the synthesis of TEISO analogs. researchgate.net

The systematic exploration of these synthetic avenues will undoubtedly lead to a library of novel TEISO derivatives with tailored properties, unlocking their potential in a range of applications.

Exploration of New Catalytic Applications Beyond Polymerization

The steric bulk provided by the four ethyl groups at the 1 and 3 positions of the isoindoline ring makes TEISO an intriguing ligand scaffold for catalysis. While its application in polymerization is known, its potential in other catalytic transformations remains an open field of investigation.

Future research is anticipated to explore the use of TEISO and its derivatives as ligands in a variety of catalytic reactions, including:

Asymmetric Catalysis: The development of chiral TEISO derivatives could lead to new classes of ligands for enantioselective catalysis. The C2-symmetry of the isoindoline core is a promising feature for the design of such ligands. The principles learned from other C2-symmetric ligands, such as those used in copper(II) Lewis acid catalysis, could be applied to TEISO-based systems. nih.gov

Gold Catalysis: Gold catalysts have shown remarkable activity in a variety of organic transformations. rsc.org The electron-rich nature of the TEISO scaffold could make it a suitable ligand for stabilizing catalytically active gold species.

1,3-Dipolar Cycloadditions: The use of novel catalysts to promote 1,3-dipolar cycloaddition reactions is an area of active research. mdpi.com TEISO-based metal complexes could offer unique reactivity and selectivity in these transformations.

Heterogeneous Catalysis: Immobilizing TEISO-based catalysts on solid supports, such as magnetic nanoparticles, could lead to the development of recyclable and environmentally friendly catalytic systems. nih.gov

The exploration of these and other catalytic applications will require a synergistic approach involving ligand design, complex synthesis, and thorough catalytic testing.

Integration of TEISO Scaffolds into Advanced Materials Science

The rigid and sterically demanding nature of the TEISO scaffold makes it an attractive component for the construction of advanced materials with unique properties. While the broader class of isoindoline derivatives has found applications in materials science, the specific integration of TEISO is a promising avenue for future research. ontosight.ai

Key areas for the future integration of TEISO scaffolds into materials science include:

Porous Organic Polymers (POPs): The incorporation of the bulky TEISO unit into polymer backbones could lead to materials with high internal surface areas and permanent porosity, suitable for applications in gas storage and separation.

Organic Electronics: The electron-donating character of the isoindoline nitrogen suggests that TEISO-containing materials could have interesting electronic properties. The development of TEISO-based polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is a plausible research direction.

Tissue Engineering Scaffolds: While a nascent concept for TEISO itself, the broader family of isoindoline-based structures has been considered in the context of biomaterials. nih.govnih.gov The defined three-dimensional structure of TEISO could be leveraged to create well-defined scaffolds for tissue engineering, potentially through its incorporation into biocompatible polymers. The development of multilayered scaffolds with distinct properties for different tissue types is a key challenge in this field where novel building blocks are needed. researchgate.net

The successful integration of TEISO into these materials will depend on the development of robust synthetic methods for the preparation of TEISO-containing monomers and polymers.

Elaboration of TEISO-Based Probes for Emerging Spectroscopic Techniques

Spectroscopic probes are indispensable tools for visualizing and quantifying biological and chemical processes. nih.gov The development of probes based on the TEISO scaffold is a compelling area for future research, driven by the potential for creating sensors with high sensitivity and specificity.

Future research in this domain could focus on:

Fluorescent Probes: By attaching a fluorophore to the TEISO scaffold, it may be possible to develop probes whose fluorescence properties change upon interaction with a specific analyte. The design principles for such probes often involve modulating processes like photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT).

Probes for Advanced Microscopy: Techniques like Tip-Enhanced Raman Spectroscopy (TERS) offer chemical information at the nanoscale. rsc.org TEISO-based molecules could be designed to act as reporter molecules in such advanced spectroscopic methods.

Probes for In-Cell NMR: The development of probes for in-cell NMR spectroscopy is a challenging but important goal for understanding cellular processes at a molecular level. bruker.com The unique structural features of TEISO could be exploited in the design of novel probes for this emerging technique.

The design of effective TEISO-based spectroscopic probes will require a deep understanding of photophysics and host-guest chemistry, coupled with creative synthetic strategies.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. tandfonline.comresearchgate.netmdpi.comnih.gov The application of advanced computational modeling to the TEISO system holds significant promise for accelerating the discovery and development of new applications.

Future computational studies on TEISO and its derivatives are likely to involve:

High-Throughput Virtual Screening: Computational methods can be used to screen large virtual libraries of TEISO derivatives to identify candidates with desired properties for specific applications, such as catalysis or materials science.

Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the mechanisms of reactions involving TEISO, providing insights that can be used to optimize reaction conditions and design more efficient catalysts.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties of TEISO derivatives, aiding in the design of new spectroscopic probes and the interpretation of experimental data. researchgate.netazooptics.com

Modeling of Materials Properties: Molecular dynamics (MD) and other simulation techniques can be used to model the bulk properties of TEISO-containing materials, such as their mechanical strength, porosity, and transport properties.

A close synergy between computational modeling and experimental work will be crucial for realizing the full potential of the TEISO scaffold in the years to come.

Q & A

Q. What ethical considerations are critical when publishing studies on this compound?

  • Methodological Answer :
  • Disclose all funding sources and potential conflicts of interest in the manuscript’s title page .
  • Include detailed experimental protocols to enable replication, adhering to journal guidelines for methodology sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.